molecular formula C11H10Cl2N2 B2934849 1-benzyl-4,5-dichloro-2-methyl-1H-imidazole CAS No. 1219563-82-2

1-benzyl-4,5-dichloro-2-methyl-1H-imidazole

Cat. No. B2934849
CAS RN: 1219563-82-2
M. Wt: 241.12
InChI Key: IVNCBDYKAQQTBV-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dichloro-2-methyl-1H-imidazole is an organic compound with the molecular formula C10H9Cl2N3. It is a member of the imidazole family and is used in a variety of research applications. This compound has a range of biochemical and physiological effects, and is used in laboratory experiments due to its wide range of advantages and limitations.

Scientific Research Applications

Ferroelectricity and Antiferroelectricity

1-Benzyl-4,5-dichloro-2-methyl-1H-imidazole, as part of the imidazole family, contributes to the study of ferroelectric and antiferroelectric properties in benzimidazoles. For instance, certain imidazole derivatives exhibit high electric polarization at room temperature and are electrically switchable in the crystalline state through proton tautomerization. These properties are significant in developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antibacterial and Cytotoxic Studies

Imidazole derivatives, including those similar to 1-benzyl-4,5-dichloro-2-methyl-1H-imidazole, have been studied for their antibacterial properties and potential cytotoxic effects. For example, NHC-silver complexes derived from 4,5-di-p-chlorophenyl-1H-imidazole have shown medium to high antibacterial activity and have been tested for cytotoxicity on human renal cancer cell lines (Patil et al., 2010).

Synthesis of Tetrasubstituted Imidazoles

Research has also focused on the synthesis of tetrasubstituted imidazoles, which are important in medicinal chemistry. The synthesis processes often involve the use of green catalysts and aim for high yield and mild reaction conditions. This aligns with the broader goal of developing more efficient and environmentally friendly synthetic methods in organic chemistry (Davoodnia et al., 2010).

Electrocatalysis and Pharmaceutical Applications

Studies include the development of bifunctional electrocatalysts for the determination of pharmaceuticals and biological compounds. For instance, an imidazole derivative modified electrode has been used for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan, demonstrating the potential for applications in analytical chemistry and drug monitoring (Nasirizadeh et al., 2013).

Corrosion Inhibition

Research on imidazole derivatives, including those similar to 1-benzyl-4,5-dichloro-2-methyl-1H-imidazole, extends to studying their effectiveness as corrosion inhibitors for metals. This application is critical in industrial processes where corrosion can lead to significant material and financial losses (Ammal et al., 2018).

properties

IUPAC Name

1-benzyl-4,5-dichloro-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c1-8-14-10(12)11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNCBDYKAQQTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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